molecular formula C15H15NO6S B497466 3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid CAS No. 496015-38-4

3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid

Cat. No.: B497466
CAS No.: 496015-38-4
M. Wt: 337.3g/mol
InChI Key: BUYAUOLVAJPIKP-UHFFFAOYSA-N
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Description

3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a sulfonylamino group, which is further substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid typically involves the following steps:

    Nitration of 2,5-dimethoxyaniline: The starting material, 2,5-dimethoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2,5-dimethoxy-4-nitroaniline.

    Reduction of Nitro Group: The nitro group in 2,5-dimethoxy-4-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2,5-dimethoxy-4-aminophenylamine.

    Sulfonylation: The amino group of 2,5-dimethoxy-4-aminophenylamine is then sulfonylated using benzenesulfonyl chloride in the presence of a base like pyridine to form 2,5-dimethoxy-4-(benzenesulfonylamino)aniline.

    Coupling with Benzoic Acid: Finally, the sulfonylamino compound is coupled with benzoic acid under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.

    Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid
  • 3-[(2,4-dimethoxyphenyl)sulfonylamino]benzoic Acid
  • 3-[(2,5-dimethoxyphenyl)sulfonylamino]salicylic Acid

Uniqueness

3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-21-12-6-7-13(22-2)14(9-12)23(19,20)16-11-5-3-4-10(8-11)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYAUOLVAJPIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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